An In-Depth Technical Guide to 4,4'-Diaminotriphenylmethane for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 4,4'-Diaminotriphenylmethane for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4,4'-Diaminotriphenylmethane, a molecule of significant interest in materials science and with emerging potential in medicinal chemistry. We will delve into its chemical identity, synthesis, properties, and applications, with a focus on providing actionable insights for laboratory and development work.
Core Chemical Identity
4,4'-Diaminotriphenylmethane is an aromatic amine belonging to the triarylmethane class of compounds. It is crucial to distinguish it from the structurally similar but distinct compound 4,4'-methylenedianiline (MDA), as they possess different Chemical Abstracts Service (CAS) numbers and molecular structures.
| Identifier | Value |
| Chemical Name | 4,4'-Diaminotriphenylmethane |
| CAS Number | 603-40-7[1][2][3] |
| Molecular Formula | C₁₉H₁₈N₂[1][2][3] |
| Molecular Weight | 274.36 g/mol [1][3] |
| Synonyms | 4,4'-(Phenylmethylene)bis[benzenamine], p,p'-Leucaniline |
The molecular structure of 4,4'-Diaminotriphenylmethane is characterized by a central methane carbon atom bonded to one phenyl group and two 4-aminophenyl groups.
Physicochemical Properties
The following table summarizes key physicochemical properties of 4,4'-Diaminotriphenylmethane.
| Property | Value | Source |
| Appearance | White to light yellow crystalline solid | [4] |
| Melting Point | 139-140 °C | [4][5] |
| Boiling Point | 476.6 °C at 760 mmHg | [4][5] |
| Density | 1.156 g/cm³ | [4][5] |
| Flash Point | 290.7 °C | [4][5] |
Synthesis of 4,4'-Diaminotriphenylmethane
The primary and most well-established method for the synthesis of 4,4'-Diaminotriphenylmethane is the Baeyer condensation reaction. This involves the acid-catalyzed reaction of aniline with benzaldehyde.
Causality Behind Experimental Choices:
The use of an acid catalyst is crucial for this reaction. The acid protonates the carbonyl oxygen of benzaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the electron-rich aniline. An excess of aniline is typically used to drive the reaction towards the formation of the disubstituted product and to act as a solvent. The choice of a specific acid catalyst can influence the reaction rate and yield. While strong mineral acids like hydrochloric acid are effective, the use of solid acid catalysts such as zeolites is gaining traction due to their reusability and reduced environmental impact.
Detailed Experimental Protocol: Synthesis via Baeyer Condensation
This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
Aniline (freshly distilled)
-
Benzaldehyde
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Sodium Hydroxide solution (e.g., 10% w/v)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2 molar equivalents of aniline with 1 molar equivalent of benzaldehyde.
-
Slowly add a catalytic amount of concentrated hydrochloric acid to the mixture while stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly neutralize the reaction mixture by adding a sodium hydroxide solution until the pH is basic. This will precipitate the crude product.
-
Filter the precipitate and wash it thoroughly with deionized water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain purified 4,4'-Diaminotriphenylmethane.
-
Dry the purified crystals under vacuum.
Applications of 4,4'-Diaminotriphenylmethane
The applications of 4,4'-Diaminotriphenylmethane stem from its unique chemical structure, which combines the reactivity of aromatic amines with the three-dimensional framework of a triarylmethane.
Polymer Chemistry
A primary application of 4,4'-Diaminotriphenylmethane is in the field of polymer chemistry. Its difunctional nature, with two primary amine groups, makes it an excellent monomer or curing agent.
-
Polyimides: It serves as a diamine monomer in the synthesis of polyimides, which are high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. These materials find use in aerospace, electronics, and other demanding applications.
-
Dyes and Pigments: 4,4'-Diaminotriphenylmethane is a key precursor in the synthesis of various triarylmethane dyes.[4] The extensive conjugation in the resulting dye molecules leads to intense coloration.
-
Corrosion Inhibitors: The lone pairs of electrons on the nitrogen atoms can coordinate with metal surfaces, forming a protective layer that inhibits corrosion.
Potential in Drug Development
The triarylmethane scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. This has led to the investigation of triarylmethane derivatives for various therapeutic applications.
-
Anticancer Agents: Several studies have explored the potential of triarylmethane derivatives as anticancer agents.[6] The proposed mechanisms of action include the inhibition of tubulin polymerization and the induction of apoptosis. While specific studies on 4,4'-Diaminotriphenylmethane are limited, its structural motif suggests it could be a valuable starting point for the design and synthesis of novel anticancer compounds.
-
Antimicrobial and Antifungal Activity: The triarylmethane class of compounds has also shown promise as antimicrobial and antifungal agents.[7][8] The lipophilic nature of the triarylmethane core allows for penetration of microbial cell membranes.
It is important to note that while the broader class of triarylmethanes shows significant biological activity, the specific application of 4,4'-Diaminotriphenylmethane in drug development is an active area of research. Further derivatization and biological evaluation are necessary to fully elucidate its therapeutic potential.
Analytical Methods
The analysis of 4,4'-Diaminotriphenylmethane is crucial for quality control, reaction monitoring, and metabolic studies. The following techniques are commonly employed for the analysis of aromatic amines and are applicable to this compound.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV or electrochemical detection is a sensitive and widely used method for the quantification of aromatic amines.[9][10] Derivatization of the amine groups may be necessary to improve chromatographic performance and detection sensitivity.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification and quantification of 4,4'-Diaminotriphenylmethane, often after derivatization to increase its volatility.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation and purity assessment of the synthesized compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H and C-N stretching vibrations of the amine groups and the aromatic C-H bonds.
Safety and Handling
Potential Hazards:
-
Aromatic amines are known to be toxic and can be absorbed through the skin.[11]
-
Many aromatic amines are suspected or known carcinogens.[11][12]
-
The compound may cause skin and eye irritation.[11]
-
Inhalation of dust can cause respiratory tract irritation.[11]
Recommended Safety Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
It is imperative to consult the most up-to-date Safety Data Sheet from the supplier before handling this compound.
Conclusion
4,4'-Diaminotriphenylmethane is a versatile chemical with established applications in polymer science and emerging potential in medicinal chemistry. Its synthesis via the Baeyer condensation is a well-understood process, and a variety of analytical techniques can be employed for its characterization. While its toxicological profile requires careful consideration, its unique structural features make it a compound of continuing interest for researchers and developers in various scientific fields. Further exploration of its biological activities is warranted to fully realize its potential in drug discovery and development.
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OSHA. (n.d.). 4,4'-Methylenedianiline (MDA). Retrieved from [Link]
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Wikipedia. (n.d.). 4,4'-Methylenedianiline. Retrieved from [Link]
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ATSDR. (n.d.). Analytical Methods for 4,4'-Methylenedianiline. Retrieved from [Link]
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Hilaris Publisher. (2017). Synthesis, Characterization and Docking Studies of 4, 4'-Diaminotriphenylmethanes (DATPMs). Retrieved from [Link]
- Abramov, M., et al. (2000). Effect of molecular structure on the performance of triarylmethane dyes as therapeutic agents for photochemical purging of autologous bone marrow grafts from residual tumor cells. Journal of Pharmaceutical Sciences, 89(1), 88-99.
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ResearchGate. (2025). Triaryl Methane Derivatives as Antiproliferative Agents. Retrieved from [Link]
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ResearchGate. (2018). Synthesis, Characterization and Docking Studies of 4, 4'-Diaminotriphenylmethanes (DATPMs). Retrieved from [Link]
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ResearchGate. (2025). Synthesis and characterization of 4, 4 ',-diaminodiphenylmethane Schiff bases. Retrieved from [Link]
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New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: 4,4'-Diaminodiphenyl Ether. Retrieved from [Link]
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ResearchGate. (n.d.). HPLC analysis in synthesis of 4,4′-diphenylmethane diisocyanate. Retrieved from [Link]
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ResearchGate. (n.d.). Triarylmethane dyes, structure and structural names. Retrieved from [Link]
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PubMed. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][4][11][13] triazolo [4, 3-d][11][13] diazepin-8-amine derivatives as potential BRD4 inhibitors. Retrieved from [Link]
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Rice University. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Colorectal anticancer activity of a novel class of triazolic triarylmethane derivatives. Retrieved from [Link]
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ResearchGate. (2019). Analysing for 4,4′-diaminodiphenylmethane in heritage collections containing solid and medium density flexible linear polyester polyurethanes using liquid chromatography/mass spectrometry. Retrieved from [Link]
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